4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride
Overview
Description
“4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound used for proteomics research . It has a molecular formula of C15H24ClNO2 and a molecular weight of 285.81 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride” are not fully detailed in the available resources. We know its molecular formula is C15H24ClNO2 and its molecular weight is 285.81 .Scientific Research Applications
Chromatographic Profiling in Diagnostic and Pharmacokinetic Studies
Research has demonstrated the use of tert-butyldimethylsilyl derivatives in capillary gas chromatography for the determination of metabolites originating from tyrosine and tryptophan metabolism. This method is valuable for diagnosing and monitoring patients with tumors such as neuroblastoma, pheochromocytoma, and melanoma, and can be applied in pharmacokinetic studies of aromatic amino acids (Muskiet et al., 1981).
Antimicrobial Activity
A study on the antimicrobial activity of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, which are structurally related to 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride, showed significant antimicrobial effects against various microorganisms including Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).
Spectroscopic and Structural Investigations for Nonlinear Optical Materials
Spectroscopic studies have been conducted on compounds structurally related to 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid, exploring their vibrational bands and molecular structure. These studies indicate potential applications in nonlinear optical materials (Vanasundari et al., 2018).
Gas Chromatography in Cultures of Anaerobic Archaeon
Tert-butyldimethylsiyl derivatives have been analyzed in cultures of an anaerobic archaeon isolated from deep-sea hydrothermal vents. The study focused on the formation of organic acids, contributing to our understanding of microbial metabolism in extreme environments (Rimbault et al., 1993).
Fluorine NMR in Peptide Chemistry
The synthesis of perfluoro-tert-butyl 4-hydroxyproline, a compound related to 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid, has been shown to be useful in 19F NMR for peptide research. This study highlights the conformational distinctiveness and utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Future Directions
properties
IUPAC Name |
4-[(4-tert-butylphenyl)methylamino]butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18;/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIBNVFEFPVKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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